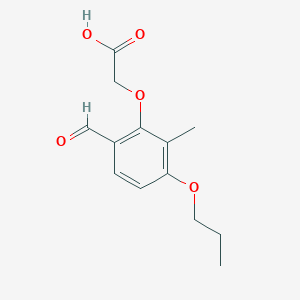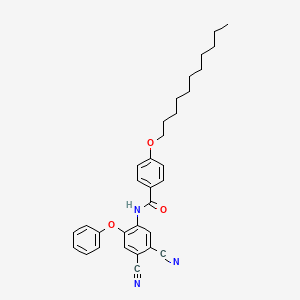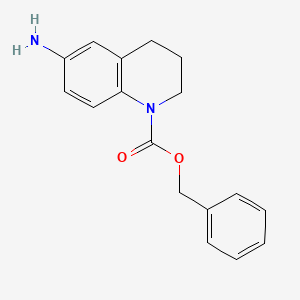![molecular formula C14H15NO2 B12521221 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one CAS No. 750634-68-5](/img/structure/B12521221.png)
1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 1-(4-acetylphenyl)ethenyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the pyrrolidinone ring enhances the compound’s stability and reactivity, making it a valuable scaffold in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate acyclic precursors. For instance, the reaction of an amine with a carboxylic acid derivative can lead to the formation of the pyrrolidinone ring.
Introduction of the 1-(4-Acetylphenyl)ethenyl Group: This step involves the functionalization of the pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a building block for various pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact mechanism depends on the specific application and target, but it generally involves binding to active sites and altering the activity of the target molecule .
Comparación Con Compuestos Similares
Pyrrolidine-2-one: A simpler analog with similar biological activity but lacking the 1-(4-acetylphenyl)ethenyl group.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that can enhance or modify their biological activity.
Prolinol: A derivative with a hydroxyl group that offers different reactivity and biological properties.
Uniqueness: 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one stands out due to its specific substitution pattern, which provides unique reactivity and biological activity. The presence of the 1-(4-acetylphenyl)ethenyl group enhances its potential as a therapeutic agent and as a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
750634-68-5 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
1-[1-(4-acetylphenyl)ethenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H15NO2/c1-10(15-9-3-4-14(15)17)12-5-7-13(8-6-12)11(2)16/h5-8H,1,3-4,9H2,2H3 |
Clave InChI |
VRVHAGSYWTZGLM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C(=C)N2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)

![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)

![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)


![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)

![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)


